tert-Butyl (R)-2-hydroxybutyrate
Overview
Description
tert-Butyl ®-2-hydroxybutyrate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group and a hydroxyl group on the second carbon of the butyrate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing tert-Butyl ®-2-hydroxybutyrate involves the esterification of ®-2-hydroxybutyric acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl ®-2-hydroxybutyrate with tert-butyl alcohol in the presence of a base catalyst such as sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl ®-2-hydroxybutyrate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to provide a more sustainable and scalable approach for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ®-2-hydroxybutyrate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: tert-Butyl ®-2-hydroxybutyrate can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl ®-2-hydroxybutyrate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its unique structure allows for selective reactions, making it valuable in asymmetric synthesis.
Biology: In biological research, tert-Butyl ®-2-hydroxybutyrate is used as a building block for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to study their structure and function.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its chiral nature makes it a useful starting material for the synthesis of enantiomerically pure drugs.
Industry: In the industrial sector, tert-Butyl ®-2-hydroxybutyrate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-hydroxybutyrate involves its reactivity as an ester and a hydroxyl-containing compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and biological systems.
Comparison with Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the hydroxyl group.
tert-Butyl alcohol: Contains the tert-butyl group but is an alcohol rather than an ester.
Methyl ®-2-hydroxybutyrate: Similar ester but with a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl ®-2-hydroxybutyrate is unique due to the presence of both the tert-butyl group and the hydroxyl group on the butyrate chain. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-51-2, 110171-06-7 | |
Record name | tert-Butyl (R)-2-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (3R)-3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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